molecular formula C17H10BrN3O5 B6078984 1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B6078984
M. Wt: 416.2 g/mol
InChI Key: UUFSSZHQRKROBO-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use as a research tool in various fields.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to act through the generation of reactive oxygen species and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can induce cell death in various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. Additionally, this compound has been shown to have antioxidant properties and can scavenge free radicals in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its unique chemical structure, which allows for the development of new research tools and techniques. However, limitations include the potential for toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

Future research on 1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione could focus on its potential applications in the development of new cancer treatments, as well as its use as a research tool in various fields such as biochemistry, molecular biology, and pharmacology. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-bromobenzaldehyde and 3-nitrobenzylidenemalononitrile in the presence of ammonium acetate and ethanol. The resulting product is then purified through recrystallization and characterized using various analytical techniques.

Scientific Research Applications

1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent.

properties

IUPAC Name

(5E)-1-(4-bromophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O5/c18-11-4-6-12(7-5-11)20-16(23)14(15(22)19-17(20)24)9-10-2-1-3-13(8-10)21(25)26/h1-9H,(H,19,22,24)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFSSZHQRKROBO-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-(4-bromophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

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